molecular formula C4H8ClNO B15300221 N-(but-3-yn-1-yl)hydroxylamine hydrochloride

N-(but-3-yn-1-yl)hydroxylamine hydrochloride

Cat. No.: B15300221
M. Wt: 121.56 g/mol
InChI Key: UWGYZXYMTNSCFZ-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)hydroxylamine hydrochloride is a versatile bifunctional organic building block of interest in synthetic chemistry and chemical biology research. Its molecular formula is C₄H₈ClNO . This compound incorporates two highly useful functional groups: a terminal alkyne and a hydroxylamine. The terminal alkyne is a key handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling efficient and specific ligation with azide-containing molecules. Concurrently, the hydroxylamine group readily reacts with carbonyl groups, such as ketones and aldehydes, to form stable oxime linkages. This bifunctionality makes it an excellent reagent for bioconjugation strategies, crosslinker synthesis, and the preparation of novel chemical probes. Recent advances in sustainable peptide synthesis have explored methods for chain elongation in the N- to C-direction, which can offer improved atom economy . In such approaches, reagents like this compound can serve as valuable scaffolds for introducing bioorthogonal handles during peptide assembly, facilitating downstream labeling or immobilization without racemization . The hydrochloride salt form enhances the compound's stability and shelf life. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C4H8ClNO

Molecular Weight

121.56 g/mol

IUPAC Name

N-but-3-ynylhydroxylamine;hydrochloride

InChI

InChI=1S/C4H7NO.ClH/c1-2-3-4-5-6;/h1,5-6H,3-4H2;1H

InChI Key

UWGYZXYMTNSCFZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCNO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)hydroxylamine hydrochloride typically involves the reaction of but-3-yn-1-amine with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under acidic conditions to facilitate the formation of the hydrochloride salt. The reaction can be represented as follows:

But-3-yn-1-amine+Hydroxylamine hydrochlorideN-(but-3-yn-1-yl)hydroxylamine hydrochloride\text{But-3-yn-1-amine} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} But-3-yn-1-amine+Hydroxylamine hydrochloride→N-(but-3-yn-1-yl)hydroxylamine hydrochloride

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)hydroxylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, thiols, or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines.

Scientific Research Applications

N-(but-3-yn-1-yl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • The alkyne group in this compound introduces reactivity (e.g., susceptibility to cycloaddition or oxidation) compared to non-alkynyl derivatives like hydroxylamine hydrochloride .
  • Aromatic substituents (e.g., dichlorobenzyl) enhance stability and are common in pharmaceutical intermediates .

Reactivity Differences :

  • The alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition), distinguishing N-(but-3-yn-1-yl)hydroxylamine HCl from saturated or aromatic derivatives .
  • Hydroxylamine hydrochloride itself is prone to sulfonylation challenges, yielding mixtures of N- and O-sulfonylated products, whereas substituted derivatives may show regioselective reactivity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(but-3-yn-1-yl)hydroxylamine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide). For example, in the synthesis of structurally similar propargylamine derivatives, a yield of ~27–30% was achieved under these conditions. Reaction efficiency can be enhanced by controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to coupling reagent) and maintaining anhydrous conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm the presence of the alkyne proton (δ ~2.5–3.0 ppm) and hydroxylamine protons (δ ~5.0–6.0 ppm).
  • FTIR : Identify characteristic peaks for N–H (3300–3500 cm⁻¹) and C≡C (2100–2260 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ at m/z ≈ 136.6).
  • Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (C₄H₈ClNO) .

Q. What are the critical stability considerations for handling and storing this compound?

  • Methodological Answer : Hydroxylamine derivatives exhibit autocatalytic decomposition under thermal stress. For this compound:

  • Storage : Keep at 2–8°C in airtight, desiccated containers to prevent moisture absorption.
  • Decomposition Kinetics : Monitor via DSC (Differential Scanning Calorimetry); decomposition onset temperatures typically range 80–120°C. Avoid prolonged exposure to light or oxidizing agents .

Q. How is this compound utilized in analytical chemistry, particularly in redox reactions?

  • Methodological Answer : It acts as a reducing agent in metal speciation studies. For example, in Fe(III)EDTA reduction to Fe(II)EDTA, hydroxylamine hydrochloride (10% w/v) is added to maintain a reductive environment. However, ascorbic acid may be substituted to improve reproducibility in iron-rich matrices, as hydroxylamine can incompletely reduce Fe³⁺ in the presence of competing ions .

Advanced Research Questions

Q. What experimental approaches are used to study the autocatalytic decomposition kinetics of this compound?

  • Methodological Answer : Conduct isothermal calorimetry (e.g., TAM III) to measure heat flow under controlled temperatures. Kinetic parameters (e.g., activation energy, pre-exponential factor) are derived using the Kissinger method. For hydroxylamine derivatives, activation energies range 80–120 kJ/mol, with decomposition pathways involving radical intermediates .

Q. How does the alkyne moiety in this compound influence its reactivity in click chemistry applications?

  • Methodological Answer : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). To optimize reaction selectivity:

  • Use Cu(I) catalysts (e.g., CuBr) with ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to detect triazole formation (retention time ~8–12 min in C18 columns) .

Q. What strategies mitigate risks of side reactions when using this compound in multi-step syntheses?

  • Methodological Answer :

  • Protection of Reactive Groups : Temporarily protect the hydroxylamine group with Boc (tert-butoxycarbonyl) during coupling steps.
  • Low-Temperature Reactions : Perform reactions at 0–5°C to suppress alkyne polymerization.
  • Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) to isolate the target compound from byproducts like oligomers .

Q. How can researchers assess the biological activity of this compound, particularly its enzyme inhibition potential?

  • Methodological Answer :

  • MAO Inhibition Assays : Incubate with monoamine oxidase (MAO-A/MAO-B) and measure kynuramine→4-hydroxyquinoline conversion via fluorescence (λₑₓ 315 nm, λₑₘ 380 nm).
  • Binding Affinity Studies : Use SPR (Surface Plasmon Resonance) with immobilized enzymes to determine KD values.
  • Cellular Toxicity : Evaluate IC₅₀ in HEK-293 cells using MTT assays, ensuring concentrations ≤10 mM to avoid nonspecific cytotoxicity .

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